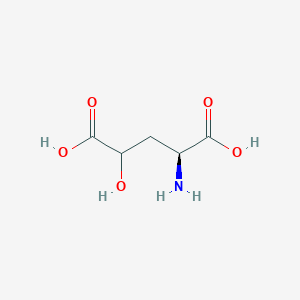

4-Hydroxy-L-glutamic acid

Description

Classification as a Non-Proteinogenic Amino Acid

4-Hydroxy-L-glutamic acid is classified as a non-proteinogenic amino acid. ontosight.ai This means that unlike the 20 standard amino acids, it is not directly encoded by the genetic code of organisms for incorporation into proteins during translation. wikipedia.org While over 140 non-proteinogenic amino acids have been identified in nature, playing various biological roles, this compound's significance lies in its metabolic and potential neuromodulatory functions. wikipedia.org It belongs to the broader class of organic compounds known as glutamic acid and its derivatives. hmdb.caymdb.ca

Stereochemical Considerations and Isomerism in Biological Systems

The structure of this compound contains two chiral centers, at the second (alpha) and fourth (gamma) carbon atoms. This gives rise to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The "L" designation in this compound refers to the configuration at the alpha-carbon, which is analogous to that of L-glyceraldehyde, a convention used for amino acids. ucsb.edu

The naturally occurring and most studied isomer is (2S,4R)-4-hydroxy-L-glutamic acid, also referred to as erythro-4-hydroxy-L-glutamic acid. ymdb.cacymitquimica.com The specific stereochemistry is crucial for its biological activity, as enzymes and receptors are highly stereoselective. The hydroxyl group at the fourth carbon provides an additional site for interactions, such as hydrogen bonding, which influences how it engages with biological molecules. cymitquimica.com The different stereoisomers can exhibit distinct biological properties, and their synthesis and separation are important areas of research. acs.orgplos.org

Historical Perspectives on Discovery and Early Research

The discovery of this compound is rooted in the study of natural products. It was first identified in the plant Phlox decussata. nih.gov Subsequent research found its presence in other plant species, including Linaria vulgaris and various members of the Liliaceae family. nih.govtandfonline.com Early investigations also revealed its role as a metabolic intermediate in the degradation of hydroxyproline (B1673980) in mammalian cells. nih.gov Initial studies focused on its isolation, structural elucidation, and understanding its metabolic pathways. For instance, early research in the 1960s explored its metabolism, identifying its conversion to alpha-hydroxy-gamma-ketoglutarate by transaminase enzymes. contaminantdb.canih.gov

Detailed Research Findings

Biochemical Properties

| Property | Value |

| Molecular Formula | C5H9NO5 ontosight.ai |

| Molecular Weight | 163.13 g/mol ontosight.ai |

| IUPAC Name | (2S,4R)-2-amino-4-hydroxypentanedioic acid ymdb.ca |

| Solubility | Soluble in water ontosight.aicymitquimica.com |

This table summarizes key biochemical properties of this compound.

Natural Occurrence

| Kingdom | Species |

| Plantae | Phlox decussata nih.gov |

| Plantae | Linaria vulgaris nih.gov |

| Plantae | Lilium maximowiczii tandfonline.com |

| Plantae | Tulipa gesneriana tandfonline.com |

| Animalia | Mammalian cells (as a metabolic intermediate) nih.gov |

This table highlights some of the natural sources where this compound has been identified.

Structure

2D Structure

3D Structure

Properties

Molecular Weight |

131.13 |

|---|---|

IUPAC Name |

(2S)-2-amino-4-hydroxypentanedioic acid |

InChI |

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3?/m0/s1 |

SMILES |

C(C(C(=O)O)N)C(C(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways

Enzymatic Pathways for Formation

The synthesis of 4-Hydroxy-L-glutamic acid is a multi-step enzymatic process. A key precursor in this pathway is pyrroline (B1223166) hydroxycarboxylic acid, which is converted to this compound through the action of the mitochondrial enzyme Delta-1-pyrroline-5-carboxylate dehydrogenase. contaminantdb.cahmdb.cahmdb.ca

Aminotransferases, also known as transaminases, play a crucial role in the metabolism of this compound. Specifically, the enzyme 4-hydroxyglutamate transaminase (EC 2.6.1.23) catalyzes the reversible transfer of an amino group from 4-hydroxy-L-glutamate to 2-oxoglutarate. wikipedia.org This reaction yields 4-hydroxy-2-oxoglutarate and L-glutamate. hmdb.cawikipedia.org This enzymatic step is significant as it directly links the metabolism of this compound to that of glutamate (B1630785), a central molecule in amino acid metabolism. hmdb.cabioline.org.br Research has shown that glutamic oxalacetic aminotransferase (GOT) from both pig heart and bacteria can utilize 4-hydroxy-2-ketoglutaric acid as a substrate, highlighting the synthetic potential of these enzymes. acs.org Furthermore, studies on rat liver have identified a transaminase involved in the conversion of gamma-hydroxyglutamic acid to alpha-hydroxy-gamma-ketoglutarate, further underscoring the importance of this class of enzymes. genome.jp

The metabolic pathway of this compound is closely linked to the degradation of 4-hydroxy-L-proline, a major component of collagen. researchgate.netnih.gov Free hydroxyproline (B1673980) is derived from the breakdown of both dietary and endogenous collagen. mhmedical.com The degradation pathway of hydroxyproline mirrors that of proline. mhmedical.com In this pathway, the oxidation product of hydroxyproline, Δ¹-Pyrroline-3-hydroxy-5-carboxylate, is dehydrogenated to form 4-erythro-hydroxy-L-glutamate. mhmedical.com This reaction is catalyzed by the same enzyme that dehydrogenates P5C, namely P5C dehydrogenase. mhmedical.com Further metabolism of 4-hydroxy-L-glutamate involves transamination with oxaloacetate to produce 4-hydroxy-2-ketoglutarate, which is then cleaved into glyoxalate and pyruvate (B1213749). mhmedical.comfrontiersin.org

Interconnections with Major Metabolic Cycles

The metabolic pathways of this compound are not isolated; they are interconnected with central metabolic cycles within the cell, particularly in microorganisms.

In various organisms, including yeast and cattle, the metabolism of this compound is an integral part of the arginine and proline metabolic pathway. contaminantdb.caymdb.ca The enzyme 4-hydroxyglutamate transaminase, which is central to the interconversion of this compound, is a key participant in this pathway. wikipedia.org In microorganisms like Escherichia coli and Corynebacterium glutamicum, the biosynthesis of proline starts from glutamate, which is first converted to γ-glutamyl phosphate (B84403) by γ-glutamyl kinase. nih.gov This intermediate is then transformed into glutamate-γ-semialdehyde, which spontaneously cyclizes to form pyrroline-5-carboxylate (P5C). nih.govscispace.com P5C is subsequently reduced to proline. nih.govscispace.com The degradation of proline back to glutamate is facilitated by the PutA protein, and blocking this pathway by deleting the putA gene has been shown to increase the yield of trans-4-hydroxy-L-proline in engineered E. coli. scispace.com

This compound metabolism has an indirect but significant relationship with the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle. wikipedia.org A key link is the intermediate 2-oxoglutarate (alpha-ketoglutarate), which is a central component of the TCA cycle. nih.govwikipedia.org The transamination reaction catalyzed by 4-hydroxyglutamate transaminase utilizes 2-oxoglutarate as a substrate, directly connecting the metabolism of this compound to the TCA cycle. hmdb.cawikipedia.org In the context of microbial production of trans-4-hydroxy-L-proline, 2-oxoglutarate is a necessary cofactor for proline hydroxylases. d-nb.info Metabolic engineering strategies in microorganisms often focus on reconstructing the TCA cycle to enhance the flux of 2-oxoglutarate towards the desired hydroxylation reaction. nih.govresearchgate.net This ensures a sufficient supply of this crucial intermediate for the synthesis of hydroxylated amino acids. d-nb.info

Genetic and Enzymatic Regulation of Biosynthesis

The biosynthesis of this compound and its precursors is under tight genetic and enzymatic control. In microorganisms, the production of proline, a precursor for trans-4-hydroxy-L-proline, is regulated at the genetic level. The enzyme γ-glutamyl kinase, which catalyzes the first step in proline biosynthesis from glutamate, is a rate-limiting enzyme and is subject to feedback inhibition by proline. nih.gov The genes involved in proline utilization in E. coli, putP and putA, are regulated by the PutA protein, which acts as a transcriptional repressor. scispace.com The activity of this regulatory system is dependent on the intracellular concentration of proline. scispace.com

Furthermore, the enzymes involved in these pathways are subject to regulation by substrate availability and product inhibition. For example, the activity of proline 4-hydroxylases can be induced by the presence of proline in the medium. scispace.com Conversely, the transamination reaction involving branched-chain amino acid aminotransferase (BCAT) can be inhibited by its product, 2-oxoglutarate. acs.org

Biological Distribution and Physiological Significance in Diverse Organisms

Occurrence and Metabolic Context in Microorganisms

Presence in Bacterial Metabolomes (e.g., Escherichia coli)

4-Hydroxy-L-glutamic acid exists in bacteria such as Escherichia coli. contaminantdb.ca In the metabolic landscape of E. coli, L-glutamic acid and its derivatives play a significant role. L-glutamic acid is, in fact, the most abundant metabolite on a molar basis in aerobically grown E. coli. nih.gov The bacterium possesses multiple acid resistance systems, with the glutamate-dependent system being highly potent. nih.gov This system relies on glutamate (B1630785) decarboxylase and the glutamate/gamma-aminobutyric acid (GABA) antiporter. nih.gov

Metabolomic studies have shown that proper amino acid utilization is critical for the fitness of uropathogenic E. coli (UPEC). nih.gov In a mutant strain lacking the kguR gene, which is involved in the utilization of 2-oxoglutarate (KG), several amino acids, including glutamate, were found in significantly lower abundance compared to the wild type. nih.gov This suggests a link between KG utilization and amino acid metabolism. nih.gov KG can be used to produce 4-hydroxy-2-oxoglutarate by 4-hydroxyglutamate transaminase, which is then split into pyruvate (B1213749) and glyoxylate (B1226380). nih.gov

Roles in Yeast Metabolic Pathways

In yeast, this compound is a derivative of L-glutamic acid and is involved in the arginine and proline metabolism pathway. ymdb.ca Yeast cells utilize several pathways for the synthesis of glutamate, a key amino acid that connects with the Krebs cycle for energy metabolism. ymdb.ca It can be converted to glutamine, a central molecule in nitrogen metabolism, or to proline. ymdb.ca

Amino acid metabolism in yeast is a complex and robust network, crucial for the organism's response to various environmental stresses encountered during processes like fermentation. tandfonline.com L-glutamic acid, along with most other L-amino acids, can serve as the sole nitrogen source for yeast growth. tandfonline.com The regulation of its metabolism, including anabolic and catabolic processes, varies depending on the growth conditions. tandfonline.com

Presence and Functional Investigations in Plant Systems

Identification in Specific Plant Families (e.g., Liliaceae)

This compound and its derivatives are found in various plants, with notable occurrences in the Liliaceae family. tandfonline.comoup.comtandfonline.com A survey of five species within this family—Smilax china, Lilium maximowiczii, Tulipa gesneriana, Allium cepa, and A. sativum—identified several 4-substituted glutamic acid derivatives. tandfonline.comoup.comtandfonline.com Specifically, 4-hydroxy-4-methylglutamic acid was isolated from S. china, L. maximowiczii, and T. gesneriana. tandfonline.comoup.comtandfonline.com Furthermore, two new amino acids, 4-hydroxymethylglutamic acid and 4-ethyl-4-hydroxyglutamic acid, were isolated from the bulbs of Tulipa gesneriana. tandfonline.comoup.comtandfonline.com

The (2S,4R)- form, which is the L-erythro form of this compound, has been identified in these plants. tandfonline.com In the genus Lilium, a member of the Liliaceae family, metabolomics analysis has revealed a high abundance of amino acids, with glutamic acid being one of the most predominant, contributing to the characteristic umami taste of the bulbs. mdpi.com

Derivatives of this compound in Liliaceae

| Compound | Plant Species |

|---|---|

| 4-hydroxy-4-methylglutamic acid | Smilax china, Lilium maximowiczii, Tulipa gesneriana |

| 4-hydroxymethylglutamic acid | Tulipa gesneriana |

| 4-ethyl-4-hydroxyglutamic acid | Tulipa gesneriana |

Interactions with Plant Stress Responses and Amino Acid Profiles

L-glutamic acid is a central amino acid in plants, serving as a precursor for protein synthesis, nitrogen metabolism, and the production of other amino acids like proline and arginine, which are crucial for stress responses. researchgate.netoup.com Under various abiotic stresses such as drought, salinity, and extreme temperatures, plants often accumulate proline, which is synthesized from glutamate. oup.com

The metabolism of glutamate is closely linked to a plant's ability to manage stress. researchgate.net For instance, under stress, glutamate can be converted to γ-aminobutyric acid (GABA) via glutamate decarboxylase, initiating the GABA shunt which helps regulate cellular pH and redox balance. researchgate.netmdpi.com Exogenous application of L-glutamic acid has been shown to enhance salt tolerance in lentils by modulating the antioxidant defense system and regulating ion homeostasis. nih.gov

Metabolomic studies on quinoa under dark and ultrasonic stress revealed an inverse correlation between the accumulation of GABA and this compound. mdpi.com This suggests a dynamic interplay between these metabolites during stress responses. mdpi.com In general, glutamic acid and aspartic acid are the most abundant amino acids found in plants. researchgate.net The amino acid profile of plants can be influenced by various factors, including processing methods. For example, in lily bulbs, different drying techniques affect the relative abundance of amino acids, with glutamic acid being a major component. mdpi.com

Role of L-Glutamic Acid and its Derivatives in Plant Stress Response

| Stress Condition | Plant | Observed Effect Related to Glutamic Acid | Reference |

|---|---|---|---|

| Salt Stress | Lentil (Lens culinaris) | Exogenous L-glutamic acid enhanced salt tolerance by improving antioxidant defense and ion homeostasis. | nih.gov |

| Dark and Ultrasonic Stress | Quinoa (Chenopodium quinoa) | Inverse correlation observed between GABA enrichment and this compound levels. | mdpi.com |

| General Abiotic Stress (drought, salinity, etc.) | General | Glutamate is a precursor for proline, which accumulates under stress conditions. | oup.com |

| General Stress | General | Glutamate is metabolized to GABA, which helps regulate pH and redox balance. | researchgate.net |

Detection and Putative Roles in Invertebrate Physiology

Derivatives of L-glutamic acid have been studied for their effects on the nervous systems of invertebrates. In the African giant snail, Achatina fulica, the sensitivity of giant neurone types to threo-beta-hydroxy-L-glutamic acid (a derivative of L-glutamic acid) has been examined. nih.gov This compound was found to depolarize five types of neurons while hyperpolarizing two others. nih.gov

Detailed pharmacological studies on selected neurons revealed that different neuron types exhibit varied responses to stereoisomers of L-glutamic acid and its hydroxy derivatives. For example, the d-RPLN neuron showed an inward current in response to L-Glu and threo-L-BHGA, similar to the effects of the mammalian ionotropic AMPA type L-Glu receptors. nih.gov In contrast, the v-LCDN neuron produced an outward current in response to threo-L- and erythro-L-BHGA but was insensitive to L-glutamic acid itself, suggesting that the receptors activated by the hydroxy derivative are not standard L-glutamate receptors. nih.gov These findings indicate that hydroxylated derivatives of glutamic acid can interact with neuronal receptors in invertebrates, suggesting specific physiological roles in neurotransmission. nih.gov

Mammalian Metabolic Context (Excluding Clinical Outcomes)

In mammalian systems, this compound emerges as a crucial, transient molecule within the metabolic pathway responsible for the breakdown of hydroxyproline (B1673980). Hydroxyproline, primarily derived from the degradation of collagen, is not re-incorporated into new proteins and must be catabolized. mdpi.com This process occurs predominantly in the mitochondria of the liver and, to a lesser extent, the kidneys. mdpi.com

The catabolism of trans-4-hydroxy-L-proline to glyoxylate is a four-step enzymatic process. mdpi.com The initial step involves the oxidation of trans-4-hydroxy-L-proline by the enzyme proline dehydrogenase 2 (PRODH2), also known as hydroxyproline dehydrogenase (HYPDH), to yield Δ¹-pyrroline-4-hydroxy-2-carboxylate. mdpi.com

In the second step, this intermediate is further oxidized by the enzyme delta-1-pyrroline-5-carboxylate dehydrogenase (P5CDH). This reaction hydrates and dehydrogenates the molecule, converting it into erythro-4-hydroxy-L-glutamic acid (L-HGA). mdpi.comhmdb.ca This positions this compound as a key intermediate in the pathway.

The third step involves the action of an aminotransferase, specifically the mitochondrial glutamic-oxaloacetic transaminase 2 (GOT2). mdpi.com This enzyme catalyzes the transfer of the amino group from this compound to an acceptor molecule, 2-oxoglutarate. The products of this transamination are 4-hydroxy-2-oxoglutarate and L-glutamate. hmdb.ca

Finally, the enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA1) cleaves 4-hydroxy-2-oxoglutarate into two smaller molecules: pyruvate and glyoxylate. mdpi.com These products can then enter other central metabolic pathways. wikipedia.org The entire sequence ensures the efficient processing of hydroxyproline derived from connective tissue turnover. mdpi.com

Table 1: Enzymes in the Mammalian Hydroxyproline Catabolic Pathway

| Enzyme | Abbreviation | Role in Pathway |

|---|---|---|

| Proline Dehydrogenase 2 / Hydroxyproline Dehydrogenase | PRODH2 / HYPDH | Catalyzes the initial oxidation of trans-4-hydroxy-L-proline. mdpi.com |

| Delta-1-pyrroline-5-carboxylate Dehydrogenase | P5CDH | Catalyzes the formation of this compound. mdpi.com |

| Glutamic-oxaloacetic Transaminase 2 | GOT2 | Catalyzes the conversion of this compound to 4-hydroxy-2-oxoglutarate. mdpi.com |

Table 2: Key Metabolites in the Formation and Conversion of this compound

| Metabolite | Role/Position in Pathway |

|---|---|

| trans-4-hydroxy-L-proline | The initial substrate derived from collagen breakdown. mdpi.com |

| Δ¹-pyrroline-4-hydroxy-2-carboxylate | The product of the first enzymatic step and the precursor to this compound. mdpi.com |

| This compound | The central intermediate formed from Δ¹-pyrroline-4-hydroxy-2-carboxylate. mdpi.com |

| 4-hydroxy-2-oxoglutarate | The product of this compound deamination. mdpi.comhmdb.ca |

| L-Glutamate | A co-product of the transamination of this compound. hmdb.ca |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 2-oxoglutarate |

| 4-hydroxy-2-oxoglutarate |

| This compound |

| Δ¹-pyrroline-4-hydroxy-2-carboxylate |

| Glyoxylate |

| Hydroxyproline |

| L-glutamate |

| Pyruvate |

Molecular Mechanisms and Receptor Interactions

Substrate Specificity for Key Enzymes

4-Hydroxy-L-glutamic acid is an intermediate in the catabolism of hydroxyproline (B1673980), an amino acid abundant in collagen. Its formation and subsequent conversion are catalyzed by specific mitochondrial enzymes.

The metabolic pathway involves a series of enzymatic steps:

Proline Dehydrogenase 2 (PRODH2): This enzyme, also known as hydroxyproline dehydrogenase, initiates the pathway by oxidizing trans-4-hydroxy-L-proline. Human PRODH2 displays a preference for hydroxyproline over proline, with a reported 12-fold greater catalytic efficiency (kcat/Km).

Δ1-Pyrroline-5-carboxylate (P5C) Dehydrogenase (P5CDH): The product of the PRODH2 reaction is converted to 4-hydroxy-glutamate-γ-semialdehyde, which is then oxidized by P5C dehydrogenase to yield 4-hydroxy-L-glutamate. This enzyme can utilize the hydroxylated intermediate, linking the metabolic pathways of proline and hydroxyproline.

Aspartate Aminotransferase (AST): This ubiquitous enzyme, also known as glutamic-oxaloacetic transaminase (GOT), catalyzes the reversible transamination of 4-hydroxy-L-glutamate. In this reaction, the amino group is transferred from 4-hydroxy-L-glutamate to α-ketoglutarate, producing 4-hydroxy-2-oxoglutarate and L-glutamate. nih.govnih.gov AST is crucial for amino acid metabolism, facilitating the interconversion of amino acids and α-keto acids. wikipedia.orgeclinpath.commedchemexpress.com While AST's primary substrates are aspartate and glutamate (B1630785), its ability to process 4-hydroxy-L-glutamate demonstrates a degree of substrate permissiveness. Detailed comparative kinetic data (Km, Vmax) for this compound against the primary substrates of these enzymes are not extensively detailed in the available literature.

Receptor Ligand Characteristics

The presence of the core L-glutamate structure allows this compound to interact with proteins that recognize the endogenous neurotransmitter, including metabotropic glutamate receptors and excitatory amino acid transporters.

Metabotropic glutamate receptors (mGluRs) are a family of eight G-protein coupled receptors (mGluR1-8) that modulate synaptic transmission. researchgate.net While various synthetic analogs of glutamate with substitutions at the 4-position have been developed to probe mGluR pharmacology and have shown selective agonist activity, the specific activation profile of the endogenous this compound across the eight mGluR subtypes is not well-characterized in the scientific literature. nih.govnih.gov For example, studies on other 4-functionalized glutamate compounds have revealed that many exhibit a higher affinity for the mGluR2 subtype over the highly homologous mGluR3. nih.gov However, specific potency values (EC50) for this compound at the different mGluR subtypes remain to be fully elucidated.

The clearance of glutamate from the synaptic cleft is primarily managed by a family of five high-affinity excitatory amino acid transporters (EAAT1-5). nih.govacs.org The pharmacological activity of 4-substituted glutamate analogs, including the (2S,4R) and (2S,4S) stereoisomers of this compound, has been characterized at the human EAAT1, EAAT2, and EAAT3 subtypes.

Research has demonstrated that both large and bulky hydrophobic substituents in the 4-position of L-glutamate are tolerated by EAAT1, EAAT2, and EAAT3, with the resulting compounds maintaining inhibitory activity. nih.gov A study systematically evaluating a series of 4-substituted glutamate analogs provided crucial data on their interaction with these transporters, although specific inhibitory constants (Ki or IC50) for the 4-hydroxy isomers were not detailed in the primary reports. nih.gov The general finding is that modification at the 4-position is a viable strategy for developing ligands that interact with these transporters, often as inhibitors rather than substrates. nih.gov

Table 1: Pharmacological Profile of Selected C4-Substituted L-Glutamate Analogs at EAAT Subtypes

| Compound | EAAT1 Profile | EAAT2 Profile | EAAT3 Profile |

|---|---|---|---|

| (2S,4S)-4-Methyl-L-glutamic acid | Substrate | Inhibitor | Inhibitor |

| (2S,4S)-4-Ethyl-L-glutamic acid | Inhibitor | Inhibitor | Inhibitor |

This table, based on findings from Alaux et al. (2005), illustrates how small changes to the C4 substituent can alter the pharmacological profile from a substrate to a pan-inhibitor. The profile for the 4-hydroxy analog follows this trend of C4-substituted compounds acting as inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies for Glutamate Receptors

Structure-activity relationship (SAR) studies explore how a molecule's chemical structure relates to its biological activity. For glutamate receptor ligands, the stereochemistry and nature of substituents are critical determinants of affinity and efficacy.

The introduction of a hydroxyl group at the C4 position of L-glutamate creates two additional stereoisomers: (2S,4S)- and (2S,4R)-4-hydroxy-L-glutamic acid. This modification significantly influences the molecule's interaction with glutamate receptors and transporters.

Stereoselectivity: The ligand recognition sites of glutamate receptors exhibit distinct chiral selectivity. Studies comparing the activity of 4(R)- and 4(S)-substituted L-glutamate analogs have shown that 4(R)-substituted compounds are generally more potent than their corresponding 4(S)-isomers at glutamate receptors in the porcine brain. This indicates a clear spatial preference within the receptor binding pocket, where the orientation of the C4 substituent impacts binding affinity.

Advanced Synthetic Methodologies for Research Applications

Stereoselective Synthesis of 4-Hydroxy-L-Glutamic Acid and its Analogs

Achieving stereocontrol is the central challenge in synthesizing this compound, which has four possible stereoisomers. Strategies largely rely on either starting with an already enantiomerically pure molecule (chiral pool synthesis) or inducing chirality during the reaction sequence using a chiral catalyst or auxiliary (asymmetric synthesis).

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials to establish key stereocenters in the target molecule. mdpi.comwikipedia.org This strategy is highly effective for synthesizing analogs of this compound, as the inherent chirality of the starting material directs the formation of the desired stereoisomer. mdpi.com Common natural products used for this purpose include amino acids like glutamic acid, pyroglutamic acid, and 4-hydroxyproline. nih.gov

One prominent example involves starting with the naturally abundant (2S,4R)-4-hydroxyproline. nih.gov Through a series of chemical transformations, the pyrrolidine (B122466) ring of hydroxyproline (B1673980) is oxidatively cleaved. This process is followed by a Mitsunobu reaction to invert the configuration at the C4 carbon, ultimately yielding the orthogonally protected (2S,4S)-4-hydroxyglutamic acid. This particular derivative is a crucial intermediate in the total synthesis of the thiopeptide antibiotic nosiheptide. nih.gov

Similarly, protected L- and D-glutamate derivatives serve as starting points for the synthesis of 4-substituted glutamic acid analogs. For instance, (2S,4S)- and (2R,4R)-isomers of 4-(3-fluoropropyl)-glutamic acid have been synthesized in three steps from the corresponding protected glutamates. plos.org In a related fashion, protected (S)- and (R)-pyroglutamates are used to prepare the (2S,4R)- and (2R,4S)-isomers, demonstrating the versatility of the chiral pool in accessing all possible stereoisomers of a given analog. plos.org

The core advantage of this method lies in the direct transfer of stereochemistry from an inexpensive, natural source to a more complex target molecule, often simplifying the synthetic route significantly. wikipedia.org

Asymmetric catalysis and derivatization strategies create the desired stereocenters from prochiral or racemic precursors through the influence of a chiral catalyst or reagent. These methods offer flexibility and are essential for generating novel, unnatural amino acid derivatives. nih.gov

One key derivatization strategy is the stereoselective electrophilic hydroxylation of pyroglutamate (B8496135) derivatives. In this approach, a protected pyroglutamate is treated with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to form a chiral enolate. This enolate then reacts with an electrophilic oxygen source, like a 3-phenyl-N-phenylsulfonyl oxaziridine, to introduce a hydroxyl group at the C4 position with high diastereoselectivity. nih.gov This method has been successfully employed to synthesize protected (4R)-4-hydroxy-L-pyroglutamic acid and was instrumental in preparing a required intermediate for the total synthesis of nosiheptide. nih.gov

Another powerful technique is the asymmetric 1,4-addition (or Michael addition) reaction. Chiral catalysts, such as those derived from calcium or other metals, can promote the addition of nucleophiles to α,β-unsaturated compounds derived from glutamic acid. researchgate.net For example, a chiral calcium catalyst has been shown to be effective in the asymmetric 1,4-addition of azlactones to acrylic esters, yielding adducts that can be hydrolyzed to form α-alkylated glutamic acid derivatives with good yield and enantioselectivity. researchgate.net These catalytic methods are highly efficient, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. unito.it

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. nih.govnih.gov This approach is particularly powerful for creating complex molecules like this compound analogs under mild reaction conditions. nih.gov Enzymes, as natural catalysts, often provide unparalleled stereochemical control, obviating the need for many of the protection and deprotection steps common in purely chemical syntheses. nih.gov

A notable application of this strategy is in the synthesis of a series of 4-substituted glutamate (B1630785) analogs. In these syntheses, enzymes are used to catalyze key steps, such as the stereoselective formation of carbon-carbon or carbon-heteroatom bonds. The pharmacological characterization of these analogs at human glutamate transporters underscores the importance of chemoenzymatic methods in generating compounds for biological screening. hmdb.ca The precise stereocontrol afforded by enzymes is critical, as the biological activity of glutamate analogs is often highly dependent on their specific stereochemistry.

The power of chemoenzymatic synthesis lies in its ability to perform highly specific transformations on complex substrates, leading to the efficient production of enantiomerically pure compounds that would be challenging to access through traditional chemical methods alone. nih.gov

Utilization as a Chiral Building Block in Academic Synthesis

Orthogonally protected derivatives of this compound are exceptionally valuable chiral building blocks, or "chirons," in the synthesis of diverse and complex natural products. nih.gov The presence of multiple functional groups (two carboxylic acids, an amine, and a hydroxyl group) allows for selective chemical manipulation when each group is protected with a different type of protecting group (orthogonal protection). This enables chemists to unmask and react each functional group one at a time, providing precise control over the construction of larger molecules. nih.gov

The utility of these building blocks is highlighted by their application in the synthesis of various natural products. The defined stereochemistry and dense functionality of this compound derivatives make them ideal starting points for constructing molecules with multiple stereocenters. nih.gov For instance, derivatives of L-glutamic acid have been used to synthesize chiral monomers that are precursors to stereoregular AABB-type polyamides. researchgate.net

Furthermore, the 1,2- and 1,3-aminohydroxy fragments contained within the structure of hydroxyglutamic acids are important pharmacophores—structural features responsible for a molecule's biological activity—making these compounds attractive starting points in medicinal chemistry for the development of new therapeutic agents. nih.gov Their role as versatile intermediates underscores their importance in academic and industrial research focused on the synthesis of biologically active compounds.

Analytical Techniques and Methodological Advancements for Research

Chromatographic Separations

Chromatography is fundamental to the analysis of 4-hydroxy-L-glutamic acid, enabling its isolation from other metabolites. The choice of chromatographic technique is dictated by the specific research question, particularly the need to resolve its stereoisomers.

The presence of two chiral centers in 4-hydroxyglutamic acid results in four possible stereoisomers. Distinguishing these isomers is critical as they can possess different biological activities. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for this purpose.

Chiral resolution is often achieved without derivatization by using specialized columns. For instance, crown-ether based CSPs have proven effective for the separation of D- and L-amino acid enantiomers. These columns, such as those containing a trifunctionally bonded (18-crown-6)-2,3,11,12-tetracarboxylic acid, can enable the inversion of elution order for D- and L-isomers, providing flexibility in method development. While direct application on this compound is specific, the principles are transferable from the successful separation of glutamic acid enantiomers. Another approach involves the development of specific chiral HPLC methods, such as those used for analogs like 4-(3-fluoropropyl)-glutamic acid, which can separate all four stereoisomers in a single run using a specialized column and a mobile phase containing a copper (II) sulfate (B86663) solution.

| Parameter | Example Condition for Amino Acid Stereoisomer Resolution | Reference |

|---|---|---|

| Stationary Phase (Column) | ChiroSil® SCA(-) Crown-Ether CSP (15 cm × 4.6 mm, 5 µm) | |

| Mobile Phase | 84% Methanol / 16% Water with 5 mM Perchloric Acid | |

| Detection | UV (e.g., 220 nm) | |

| Outcome | Baseline enantiomeric resolution of amino acids like glutamic acid. |

Ion Exchange Chromatography (IEC) has been a robust and reliable method for the determination of amino acids in various samples for decades. This technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase. For amino acids like this compound, which possess both acidic carboxyl groups and a basic amino group, IEC is highly effective.

The separation is typically performed on a column packed with a resin carrying charged functional groups. Proteins and amino acids, being amphoteric, will have different net charges at a given pH and will bind to the resin with varying affinities. Elution is then achieved by changing the pH or increasing the ionic strength of the buffer, often using a gradient of sodium chloride. The separation of glutamic acid is particularly sensitive to minor changes in temperature and the composition of the buffer system (e.g., sodium vs. lithium buffers). Post-column derivatization with reagents like ninhydrin (B49086) allows for photometric detection of the separated amino acids.

| Parameter | Typical Condition for Amino Acid Analysis | Reference |

|---|---|---|

| Stationary Phase | Ion Exchange Resin (e.g., Chromo-Beads C2) | |

| Mobile Phase | Lithium or Sodium citrate (B86180) buffer gradients | |

| Elution | pH and/or ionic strength gradient (e.g., NaCl) | |

| Derivatization | Post-column with ninhydrin | |

| Detection | Photometric (e.g., 570 nm) |

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a powerful tool in metabolomics, offering high sensitivity and selectivity for the detection and quantification of compounds like this compound.

Flow Injection Analysis tandem mass spectrometry (FIA-MS/MS) is a high-throughput technique that allows for the rapid quantification of metabolites in biological samples with minimal sample preparation and without chromatographic separation. This method is particularly useful for targeted metabolomic profiling of amino acids and acylcarnitines in clinical research. In FIA-MS/MS, the sample is directly injected into a carrier stream that flows into the ion source of the mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM) on a triple quadrupole (QqQ) mass spectrometer, which provides excellent sensitivity and a wide linear dynamic range. This approach allows for the analysis of large batches of samples in a short period, making it suitable for large-scale metabolomics studies.

The accuracy of quantification in MS-based metabolomics can be compromised by matrix effects and variations in ionization efficiency. The use of stable isotope-labeled internal standards (IS) is the gold standard for correcting these issues. In this isotope dilution technique, a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound) is added to the sample at an early stage of preparation.

Because the labeled standard is chemically almost identical to the endogenous analyte, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement. By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, precise and accurate quantification can be achieved. Uniformly ¹³C-labeled (U-¹³C) metabolites are often used as they provide a distinct mass shift and account for potential degradation during sample processing.

Spectroscopic Characterization in Research Settings (e.g., Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of molecules like this compound. It provides detailed information about the chemical environment of individual atoms within the molecule. Both ¹H NMR and ¹³C NMR are routinely used for characterization.

¹H NMR spectra provide information on the number of different types of protons, their connectivity, and stereochemical arrangement. For this compound, specific chemical shifts and coupling constants can confirm the presence of protons attached to the alpha-carbon, beta-carbon, and gamma-carbon. Similarly, ¹³C NMR provides data on the carbon skeleton of the molecule. The Human Metabolome Database (HMDB) provides predicted spectral data that can serve as a reference for experimental results. These spectroscopic techniques are crucial for confirming the identity of synthesized standards and for characterizing novel derivatives.

| Nucleus | Predicted Chemical Shift (δ) in D₂O | Reference |

|---|---|---|

| ¹H NMR | H-2: 3.92 ppm, H-3: 2.15 ppm, H-3': 2.37 ppm, H-4: 4.31 ppm | |

| ¹³C NMR | C-1: 175.05 ppm, C-2: 55.6 ppm, C-3: 39.5 ppm, C-4: 69.1 ppm, C-5: 178.6 ppm | (Predicted) |

Note: Predicted NMR data from the Human Metabolome Database (HMDB) for HMDB0002273. Actual experimental values may vary based on solvent and pH.

Biotechnological and Metabolic Engineering Applications

Microbial Production and Optimization Strategies for Related Hydroxyamino Acids

Microbial fermentation is a key strategy for the production of various amino acids, and this approach has been extended to hydroxyamino acids like trans-4-hydroxy-L-proline and 4-hydroxyisoleucine (B15566). The primary microbial hosts for this purpose are well-characterized bacteria such as Escherichia coli and Corynebacterium glutamicum, which have been extensively engineered for amino acid production. nih.govnih.gov The core of this strategy involves creating microbial strains that can efficiently convert a central carbon source, like glucose, into the target hydroxyamino acid.

The development of these microbial cell factories relies on several key optimization strategies:

Enhancing Precursor Supply : A critical step is to increase the intracellular pool of the precursor amino acid. For instance, in the production of trans-4-hydroxy-L-proline, the biosynthesis of L-proline is amplified. nih.gov Similarly, for 4-hydroxyisoleucine production in C. glutamicum, the strain is first engineered to overproduce L-isoleucine. researchgate.net

Improving Cofactor and Co-substrate Availability : The hydroxylation step is often catalyzed by dioxygenases that require co-substrates like α-ketoglutarate and cofactors such as NADPH. nih.govresearchgate.net Metabolic engineering strategies aim to increase the supply of these molecules. For example, channeling more carbon flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) can increase the NADPH supply. nih.gov

Dynamic Metabolic Control : To avoid metabolic burden and balance cell growth with product synthesis, dynamic regulation systems can be implemented. One such strategy in C. glutamicum used a quorum-sensing system to control the expression of key genes involved in 4-hydroxyisoleucine synthesis, activating the production pathway only when a sufficient cell density was reached. researchgate.net

Enhancing Oxygen Uptake : Hydroxylation reactions are typically oxygen-dependent. The expression of proteins like Vitreoscilla hemoglobin (VHb) can improve oxygen availability and has been shown to enhance the production of trans-4-hydroxy-L-proline in E. coli and other amino acids in C. glutamicum. frontiersin.orgresearchgate.net

These strategies collectively improve the titer, yield, and productivity of hydroxyamino acids in microbial systems, making the fermentation process more economically viable.

Table 1: Microbial Production and Optimization of Related Hydroxyamino Acids

| Target Compound | Microbial Host | Key Enzyme Introduced | Precursor Amino Acid | Optimization Strategies |

|---|---|---|---|---|

| trans-4-Hydroxy-L-proline | Escherichia coli, Corynebacterium glutamicum | Proline hydroxylase | L-Proline | Enhanced L-proline supply, improved cofactor availability. nih.govresearchgate.net |

| 4-Hydroxyisoleucine | Corynebacterium glutamicum | L-Isoleucine dioxygenase (IDO) | L-Isoleucine | L-isoleucine overproduction, dynamic metabolic control, enhanced α-ketoglutarate supply. researchgate.net |

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Metabolic Roles

While 4-Hydroxy-L-glutamic acid is recognized as an intermediate in the metabolism of certain amino acids, its full spectrum of biological activities remains to be charted. hmdb.ca It is known to participate in enzymatic reactions and is implicated in metabolic disorders such as hyperprolinemia type II. hmdb.cahmdb.ca Specifically, it is an intermediate in the breakdown of gamma-hydroxyglutamic acid and can be converted from pyrroline (B1223166) hydroxycarboxylic acid or into L-4-hydroxyglutamate semialdehyde by specific mitochondrial enzymes. hmdb.ca

A significant emerging area of research is its potential role as a biomarker for complex diseases. A recent metabolomics study identified 4-hydroxyglutamate as a novel and potent biochemical predictor of pre-eclampsia, a serious pregnancy complication. nih.gov The study found that elevated maternal serum levels of 4-hydroxyglutamate in the first trimester were strongly associated with the later development of the condition. nih.gov The precise metabolic reason for this association is not yet understood, leading to several hypotheses that require further investigation. One possibility is that elevated levels reflect increased collagen turnover and the subsequent release and metabolism of 4-hydroxyproline. nih.gov Another is that the metabolic pathway for its degradation, such as its transamination by the enzyme Glutamic-Oxaloacetic Transaminase 2 (GOT2), is impaired. nih.gov Crucially, the link may be indicative of a currently unrecognized metabolic pathway that is critical for a normal pregnancy. nih.gov Future research will likely focus on delineating this mechanism to understand the pathophysiology of pre-eclampsia and to solidify the clinical utility of 4-hydroxyglutamate as a predictive biomarker.

Beyond its role in specific conditions, there is a broader need to explore its involvement in central metabolism. Glutamate (B1630785) itself is a major metabolic hub, central to nitrogen metabolism, amino acid biosynthesis, and energy production. nih.govnih.gov Investigating how the hydroxylation at the 4-position modifies its function and interaction with the vast network of glutamate-dependent pathways is a key frontier. This includes exploring its potential as a neurotransmitter modulator and its role in other metabolic or neurological conditions. chemimpex.com

Advanced Structural Biology of this compound Interacting Proteins

Understanding the biological function of this compound necessitates a detailed, atomic-level view of its interactions with proteins, particularly enzymes. Advanced structural biology techniques, such as X-ray crystallography and NMR spectroscopy, are critical for revealing the molecular basis of these interactions. This knowledge is fundamental for understanding enzyme catalysis, specificity, and for the rational design of inhibitors or probes.

A key example is the study of Aldehyde Dehydrogenase 4A1 (ALDH4A1), a dual-substrate enzyme that catalyzes the final steps in the catabolism of both proline and hydroxyproline (B1673980). nih.gov This enzyme converts 4-hydroxy-L-glutamate-γ-semialdehyde into erythro-4-hydroxy-L-glutamate. nih.gov Structural studies on mouse ALDH4A1 have provided significant insights into how the enzyme recognizes its substrates and is inhibited by related molecules like trans-4-hydroxy-L-proline (THLP). nih.gov

X-ray crystallography of ALDH4A1 in complex with inhibitors has revealed the specific amino acid residues that form the binding pocket and interact directly with the ligand. nih.gov These studies show that the carboxylate group of the ligand forms hydrogen bonds with the backbone amines of an "anchor loop" and with specific serine residues, such as Ser513 and Ser349. nih.gov The distinctive 4-hydroxyl group, the key feature of this class of molecules, is also shown to form a crucial hydrogen bond with a glutamic acid residue (Glu165) in the active site. nih.gov The orientation of the molecule within the binding pocket determines further interactions, highlighting how subtle stereochemical differences can lead to significant changes in binding affinity and enzyme inhibition. nih.gov

Future research will involve crystallizing more human enzymes in complex with this compound itself or its direct metabolites. This will provide a precise blueprint of the molecular recognition events governing its metabolism. Such structural data is invaluable for understanding how genetic mutations in these enzymes lead to metabolic disorders and for designing targeted therapeutics.

| Ligand Functional Group | Interacting Enzyme Residue | Type of Interaction | Reference |

|---|---|---|---|

| Carboxylate Group | Ser513 | Hydrogen Bond | nih.gov |

| Carboxylate Group | Ser349 | Hydrogen Bond | nih.gov |

| Carboxylate Group | Lys347 | Water-mediated Hydrogen Bond | nih.gov |

| 4-Hydroxyl Group | Glu165 | Hydrogen Bond | nih.gov |

| Pyrrolidine (B122466) Ring | Phe387 | Packing/Van der Waals | nih.gov |

Development of Novel Research Tools Based on this compound

The unique structure of this compound makes it an excellent scaffold for the development of specialized chemical tools to probe biological systems. The synthesis of its analogues and derivatives is a burgeoning field aimed at creating molecules with tailored properties for research and therapeutic development. nih.gov

One of the most promising applications is the creation of specific agonists or antagonists for glutamate receptors. As an analogue of the major excitatory neurotransmitter L-glutamic acid, this compound and its derivatives can be used to map the active sites of these receptors. nih.gov The additional hydroxyl group provides an extra point of interaction, which can be exploited to achieve higher specificity for certain receptor subtypes. The synthesis of various stereoisomers and orthogonally protected derivatives of hydroxyglutamic acid allows for systematic exploration of structure-activity relationships. nih.gov These compounds serve as valuable probes to investigate the roles of different glutamate receptors in neurological function and disease. chemimpex.com

Furthermore, isotopically labeled versions of this compound or its precursors can be synthesized to trace metabolic pathways. For example, the synthesis of tritiated glutamic acid has been used to study the biosynthesis of other complex molecules. rsc.org Similar approaches can be applied to follow the metabolic fate of this compound in cells and tissues, helping to uncover new metabolic roles as discussed in section 8.1.

The advancement of analytical methods is another critical component of developing research tools. Highly sensitive and specific techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), are essential for the accurate quantification of this compound in complex biological samples like plasma or tissue homogenates. researchgate.netacs.org The development of optimized pre-column derivatization methods and automated analyzers allows for high-throughput analysis, which is crucial for large-scale metabolomics studies and clinical biomarker validation. researchgate.net These advanced analytical platforms are indispensable tools for future research into the compound's biological significance.

| Tool Category | Specific Example | Research Application | Reference |

|---|---|---|---|

| Pharmacological Probes | Diastereomeric 4-hydroxyglutamate analogues | Mapping the agonist binding sites of metabotropic glutamate receptors. | nih.gov |

| Synthetic Intermediates | Orthogonally protected (4S)-4-hydroxy-L-glutamic acid | Total synthesis of complex natural products, such as the antibiotic nosiheptide. | nih.gov |

| Metabolic Tracers | Isotopically labeled (e.g., 3H, 13C, 15N) analogues | Tracing the compound's fate through metabolic pathways. | rsc.org |

| Analytical Methods | Precolumn Derivatization LC-MS/MS | Precise and high-throughput quantification in biological fluids for metabolomics. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways involving 4-hydroxy-L-glutamic acid, and how are its associated enzymes characterized experimentally?

- Answer : this compound (4-HG) is a key intermediate linking the urea cycle and TCA cycle, catalyzing the conversion of δ-1-pyrroline-5-carboxylate (P5C) to glutamate . Its role in hydroxyproline degradation and nitrogen transfer is studied using enzyme assays (e.g., 4-hydroxyglutamate aminotransferase activity) and isotopic labeling to track metabolic flux . Liquid chromatography-mass spectrometry (LC-MS/MS) is employed to quantify 4-HG in biological matrices like fecal or tissue samples .

Q. What synthetic strategies are used to produce enantiomerically pure this compound for biochemical studies?

- Answer : Non-racemic 4-HG is synthesized via enzymatic resolution or asymmetric chemical methods. For example, (4S)-4-hydroxy-L-glutamic acid is obtained through stereoselective hydrogenation of γ-keto glutamic acid derivatives, followed by enzymatic deprotection . Orthogonally protected derivatives are critical intermediates for peptide synthesis, validated by NMR and chiral HPLC .

Advanced Research Questions

Q. How can population balance modeling and in situ monitoring techniques elucidate solvent-mediated polymorphic transformations of glutamic acid derivatives like 4-HG?

- Answer : Solvent-mediated transformations (e.g., metastable α → stable β polymorph) are modeled using population balance equations to simulate dissolution, nucleation, and growth kinetics. In situ tools like Raman spectroscopy track polymorphic fractions, while ATR-FTIR monitors solute concentration . Focused beam reflectance measurement (FBRM) quantifies crystal size distribution changes, identifying β-form growth as the rate-limiting step .

Q. What methodological challenges arise in characterizing the pharmacological activity of this compound at metabotropic glutamate receptors (mGluRs)?

- Answer : Dose-response assays using HEK293 cells expressing mGluR subtypes (e.g., mGlu1a, mGlu2) reveal 4-HG’s agonist/antagonist profiles. Structure-activity relationship (SAR) studies compare stereoisomers: (4R)-4-HG shows higher mGlu1a activation than (4S)-isomer . Radioligand binding assays and calcium imaging validate receptor specificity, while molecular docking explains stereochemical effects on binding affinity .

Q. How can LC-MS/MS-based metabolomics distinguish this compound from structurally similar metabolites in complex biological samples?

- Answer : High-resolution MS (HR-MS) with exact mass measurement (m/z 163.0546) and MS/MS fragmentation (e.g., neutral loss of H2O or CO2) differentiates 4-HG from isomers like 3-hydroxyglutamic acid . Chromatographic separation using HILIC columns and stable isotope-labeled internal standards (e.g., ¹³C-4-HG) improves quantification accuracy in murine colon/fecal samples .

Q. What experimental approaches resolve contradictions in reported metabolic roles of this compound across species?

- Answer : Comparative studies using gene knockout models (e.g., PRODH2-deficient mice) or isotopic tracing in plant vs. mammalian systems clarify species-specific pathways. For example, 4-HG’s role in hydroxyproline catabolism is conserved in mammals but absent in plants, where it accumulates under stress . Discrepancies in enzyme kinetics (e.g., Km values for 4-hydroxyglutamate aminotransferase) are addressed via recombinant enzyme assays under standardized pH/temperature conditions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.